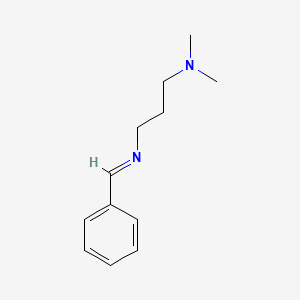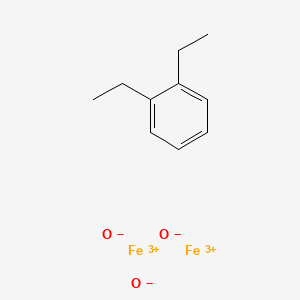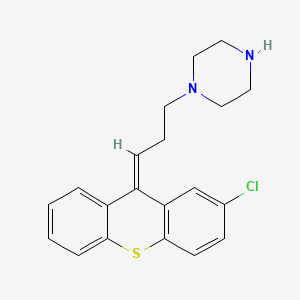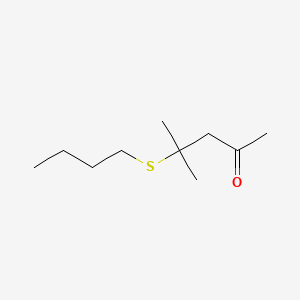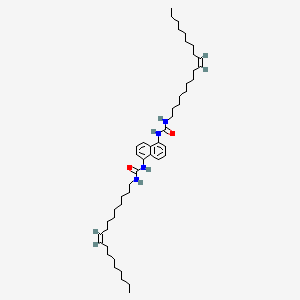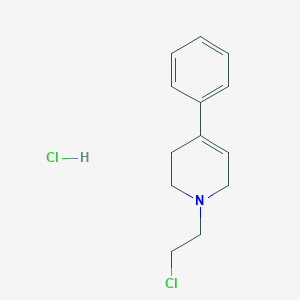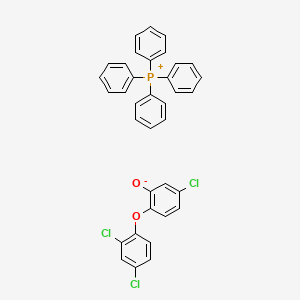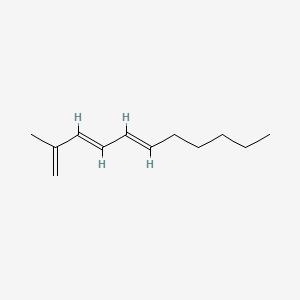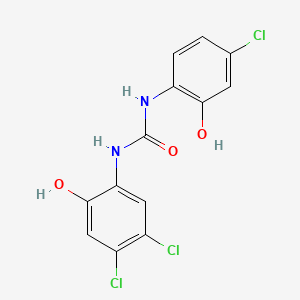
Urea, N-(4-chloro-2-hydroxyphenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The presence of chloro and hydroxy groups in the phenyl rings of this compound suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For this specific compound, the synthesis might involve the following steps:
Preparation of the starting materials: The chloro and hydroxy-substituted anilines are prepared through chlorination and hydroxylation reactions.
Formation of the urea linkage: The substituted anilines are reacted with phosgene or a phosgene substitute to form the corresponding isocyanates.
Coupling reaction: The isocyanates are then reacted with each other to form the urea derivative.
Industrial Production Methods
Industrial production methods for urea derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones.
Reduction: The chloro groups can be reduced to form the corresponding anilines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Anilines and related compounds.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry
Catalysis: Urea derivatives are used as ligands in catalytic reactions.
Material Science: They are used in the synthesis of polymers and resins.
Biology
Enzyme Inhibition: Some urea derivatives act as enzyme inhibitors and are studied for their potential therapeutic applications.
Antimicrobial Activity: They are investigated for their antimicrobial properties.
Medicine
Drug Development: Urea derivatives are explored as potential drug candidates for various diseases, including cancer and infectious diseases.
Industry
Agriculture: Used as herbicides and pesticides.
Manufacturing: Used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of urea derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and hydroxy groups can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(4-chlorophenyl)-N’-(4,5-dichlorophenyl)-
- Urea, N-(2-hydroxyphenyl)-N’-(4,5-dichlorophenyl)-
- Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(2-hydroxyphenyl)-
Uniqueness
The unique combination of chloro and hydroxy groups in both phenyl rings of Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)- may confer distinct biological activity and reactivity compared to other similar compounds. This uniqueness can be leveraged in designing specific applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
63348-37-8 |
|---|---|
Molecular Formula |
C13H9Cl3N2O3 |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
1-(4-chloro-2-hydroxyphenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O3/c14-6-1-2-9(11(19)3-6)17-13(21)18-10-4-7(15)8(16)5-12(10)20/h1-5,19-20H,(H2,17,18,21) |
InChI Key |
JBTWTKOWQLAAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)NC(=O)NC2=CC(=C(C=C2O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


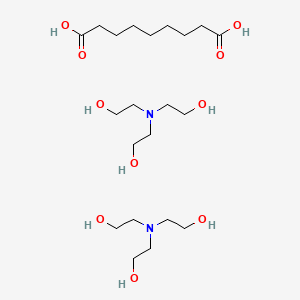

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
